

Commercial Sourcing and Technical Guide for 2-Methoxy-5-methylpyridine

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Compound of Interest

Compound Name: 2-Methoxy-5-methylpyridine

Cat. No.: B082227

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability, synthesis, and quality control of **2-Methoxy-5-methylpyridine**. The information is tailored for researchers, scientists, and professionals involved in drug development and other advanced chemical applications.

Commercial Suppliers

2-Methoxy-5-methylpyridine is available from a range of commercial suppliers, primarily catering to the research and development, pharmaceutical, and specialty chemicals markets. The compound is offered in various purity grades, with prices varying based on quantity and purity. Below is a summary of representative suppliers.

Supplier	Location	Purity	Available Quantities	Contact Information
Pipzine Chemicals	China	High Purity (batch-specific)	Sample to bulk	--INVALID-LINK-- -; +861536503603 0[1]
Chem-Impex	USA	≥ 98% (GC)[2]	Gram to kilogram	--INVALID-LINK--
TCI Europe N.V.	Europe	>98.0% (GC)(T) [3]	Gram to kilogram	--INVALID-LINK-- [3]
BLD Pharm	Global	Custom	Gram to kilogram	--INVALID-LINK--
Autech Industry Co.,Ltd.	China	98%	Gram to kilogram	--INVALID-LINK--
ABCR GmbH	Germany	98%	Gram to kilogram	--INVALID-LINK--

Physicochemical Properties

A summary of the key physicochemical properties of **2-Methoxy-5-methylpyridine** is provided below.

Property	Value
CAS Number	13472-56-5[2]
Molecular Formula	C ₇ H ₉ NO[2]
Molecular Weight	123.15 g/mol [2]
Appearance	Colorless to light yellow liquid[2]
Boiling Point	171-173 °C
Density	1.01 g/cm ³
Solubility	Slightly soluble in water
Flash Point	60 °C

Synthesis Methodology

The synthesis of **2-Methoxy-5-methylpyridine** can be achieved through various synthetic routes. A common and effective method involves the nucleophilic substitution of a halogenated pyridine precursor. The following is a representative experimental protocol for the synthesis from 2-chloro-5-methylpyridine.

Experimental Protocol: Synthesis of 2-Methoxy-5-methylpyridine

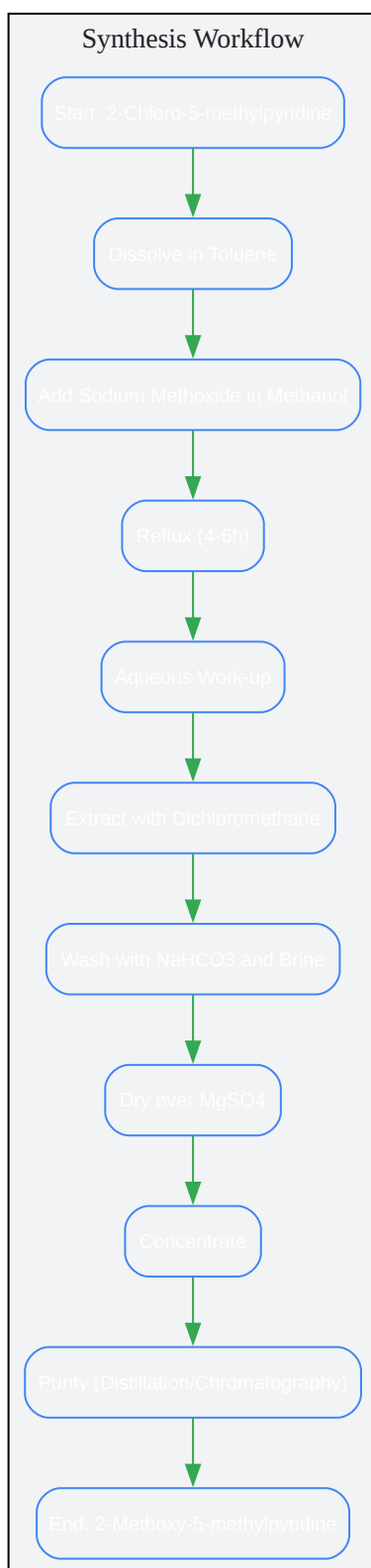
Materials:

- 2-Chloro-5-methylpyridine
- Sodium methoxide (NaOMe)
- Methanol (MeOH, anhydrous)
- Toluene (anhydrous)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel

- Rotary evaporator

Procedure:

- **Reaction Setup:** In a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-chloro-5-methylpyridine (1.0 eq) in anhydrous toluene.
- **Addition of Reagent:** Add a solution of sodium methoxide (1.5 eq) in anhydrous methanol to the flask.
- **Reaction:** Heat the reaction mixture to reflux (typically around 110-120 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- **Work-up:** Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
- **Washing:** Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure **2-Methoxy-5-methylpyridine**.



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*A representative workflow for the synthesis of **2-Methoxy-5-methylpyridine**.*

Quality Control and Analytical Methods

To ensure the purity and identity of **2-Methoxy-5-methylpyridine**, a combination of analytical techniques should be employed. Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for assessing purity and identifying volatile impurities, while Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for structural confirmation.

Experimental Protocol: GC-MS Analysis

Instrumentation:

- Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
- Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

Sample Preparation:

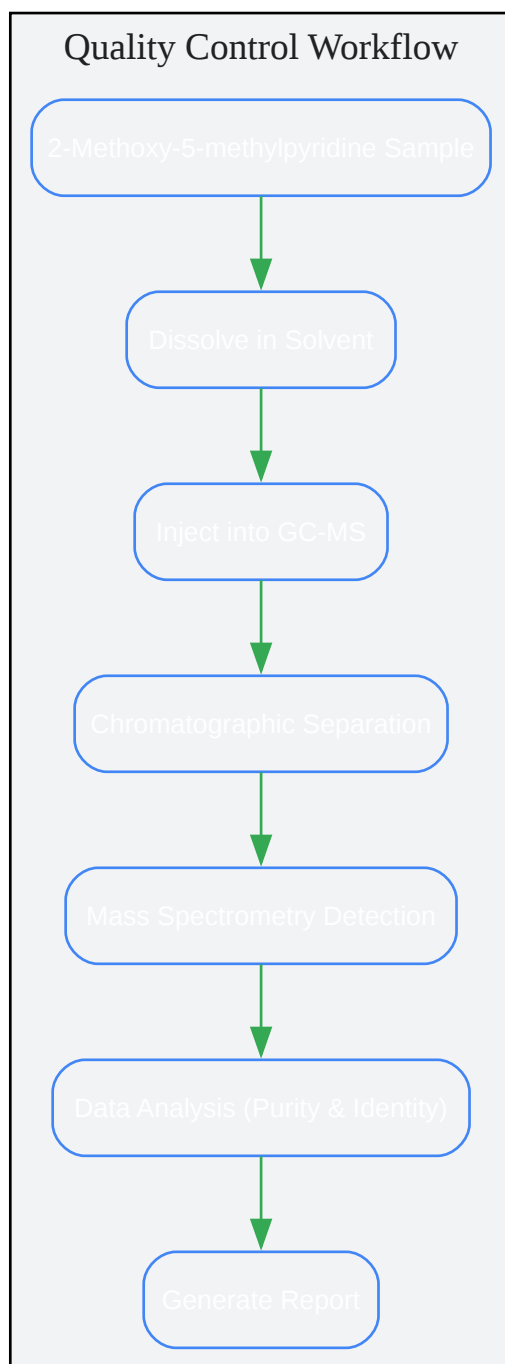
- Prepare a stock solution of **2-Methoxy-5-methylpyridine** in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
- For quantitative analysis, prepare a series of calibration standards by serial dilution of the stock solution.

GC-MS Parameters:

Parameter	Value
Injector Temperature	250 °C
Injection Mode	Split (e.g., 50:1) or Splitless
Carrier Gas	Helium at a constant flow of 1.0 mL/min
Oven Program	Initial temp: 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold for 5 min
MS Transfer Line Temp	280 °C
Ion Source Temp	230 °C
Ionization Mode	Electron Ionization (EI) at 70 eV
Mass Range	m/z 40-400

Data Analysis:

- The purity of the sample is determined by the relative peak area of the main component in the chromatogram.
- The identity is confirmed by comparing the obtained mass spectrum with a reference spectrum.



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A typical workflow for the quality control analysis of **2-Methoxy-5-methylpyridine** by GC-MS.

¹H NMR Spectroscopy

¹H NMR spectroscopy provides valuable information for the structural elucidation of **2-Methoxy-5-methylpyridine**. The expected chemical shifts (in ppm, relative to TMS in CDCl₃)

are approximately:

- δ 8.0-8.2 (s, 1H): Proton at the 6-position of the pyridine ring.
- δ 7.3-7.5 (d, 1H): Proton at the 4-position of the pyridine ring.
- δ 6.6-6.8 (d, 1H): Proton at the 3-position of the pyridine ring.
- δ 3.9 (s, 3H): Methoxy group protons (-OCH₃).
- δ 2.2 (s, 3H): Methyl group protons (-CH₃).

This guide provides a foundational understanding for sourcing and utilizing **2-Methoxy-5-methylpyridine** in a research and development setting. For specific applications, further optimization of synthetic and analytical protocols may be required.

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